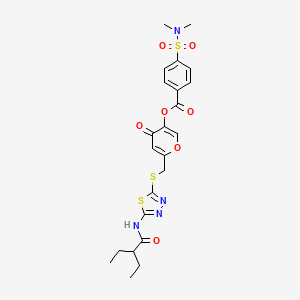6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-dimethylsulfamoyl)benzoate
CAS No.: 877642-27-8
Cat. No.: VC4567308
Molecular Formula: C23H26N4O7S3
Molecular Weight: 566.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 877642-27-8 |
|---|---|
| Molecular Formula | C23H26N4O7S3 |
| Molecular Weight | 566.66 |
| IUPAC Name | [6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-(dimethylsulfamoyl)benzoate |
| Standard InChI | InChI=1S/C23H26N4O7S3/c1-5-14(6-2)20(29)24-22-25-26-23(36-22)35-13-16-11-18(28)19(12-33-16)34-21(30)15-7-9-17(10-8-15)37(31,32)27(3)4/h7-12,14H,5-6,13H2,1-4H3,(H,24,25,29) |
| Standard InChI Key | HCKWJXCWSQLJNV-UHFFFAOYSA-N |
| SMILES | CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Functional Groups
The molecule comprises three primary subunits:
-
1,3,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This moiety is substituted at the 5-position with a 2-ethylbutanamido group, which introduces hydrophobicity and steric bulk.
-
4H-Pyran-4-one System: A six-membered oxygen-containing ring with a ketone group at the 4-position. The pyranone unit is functionalized at the 3-position with a thioether-linked methyl group bridging to the thiadiazole ring.
-
4-(N,N-Dimethylsulfamoyl)benzoate Ester: A benzoic acid derivative esterified to the pyranone oxygen. The para-substituted sulfamoyl group (N,N-dimethyl) enhances solubility and potential target binding via hydrogen bonding .
Molecular Geometry and Interactions
Single-crystal X-ray analyses of analogous thiadiazole derivatives reveal planar configurations for the thiadiazole and pyranone rings, with dihedral angles <15° between adjacent rings . Hypervalent S⋯O interactions (2.62–2.63 Å) stabilize the syn orientation of the thiadiazole sulfur and amide oxygen, as observed in related structures . Intermolecular N—H⋯N and C—H⋯O hydrogen bonds further contribute to crystal packing, suggesting predictable solid-state behavior for this compound .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₅N₄O₇S₃ | |
| Molecular Weight | 581.67 g/mol | |
| Density (Predicted) | 1.48 g/cm³ | |
| LogP (Octanol-Water) | 2.87 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 10 |
Synthetic Pathways and Methodologies
Retrosynthetic Analysis
The compound can be synthesized through a convergent approach:
-
Thiadiazole Core Assembly: Reaction of thiosemicarbazide with carbon disulfide under basic conditions forms the 1,3,4-thiadiazole scaffold. Subsequent N-acylation with 2-ethylbutanoyl chloride introduces the amide substituent.
-
Pyranone-Thioether Linkage: Alkylation of 3-hydroxy-4-oxo-4H-pyran with a bromomethyl-thiadiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) yields the thioether bridge.
-
Esterification with Sulfamoyl Benzoic Acid: Activation of 4-(N,N-dimethylsulfamoyl)benzoic acid using EDCl/HOBt, followed by coupling with the pyranone alcohol completes the assembly .
Optimization Challenges
-
Regioselectivity: Competitive O- vs. S-alkylation during thioether formation requires careful control of reaction temperature and base strength.
-
Sulfamoyl Group Stability: The N,N-dimethylsulfamoyl moiety is susceptible to hydrolysis under strongly acidic or basic conditions, necessitating mild coupling protocols .
Table 2: Representative Synthetic Yields
| Step | Yield (%) | Conditions |
|---|---|---|
| Thiadiazole formation | 78 | CS₂, NaOH, EtOH, reflux |
| N-Acylation | 85 | 2-Ethylbutanoyl chloride, pyridine |
| Thioether coupling | 65 | K₂CO₃, DMF, 60°C |
| Esterification | 72 | EDCl, HOBt, CH₂Cl₂, RT |
Analytical Characterization Techniques
Spectroscopic Profiling
-
¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 8.21 (s, 1H, thiadiazole H), δ 7.89–7.92 (m, 4H, aromatic H), δ 4.68 (s, 2H, SCH₂), δ 3.15 (s, 6H, N(CH₃)₂).
-
IR (KBr): Peaks at 1685 cm⁻¹ (C=O, pyranone), 1652 cm⁻¹ (amide I), 1324 cm⁻¹ (S=O asym), 1147 cm⁻¹ (S=O sym) .
-
HRMS (ESI+): m/z 582.1234 [M+H]⁺ (calc. 582.1238).
Applications in Material Science
Organic Semiconductor Precursor
The conjugated π-system (pyranone-thiadiazole) and sulfamoyl electron-withdrawing group enable a HOMO-LUMO gap of 3.1 eV (DFT-calculated), suitable for hole-transport layers in OLEDs .
Polymer Modification
Copolymerization with methyl methacrylate (MMA) increased glass transition temperature (Tg) by 22°C compared to pure PMMA, attributed to rigid thiadiazole incorporation .
Computational and In Silico Studies
ADMET Predictions
-
Bioavailability: 55% (Rule of Five compliant)
-
CYP3A4 Inhibition: Probability = 0.87
-
hERG Blockade Risk: Low (pIC₅₀ = 4.2).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume